

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of (+)-Lupanine

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Compound of Interest

Compound Name: (+)-Lupanine

Cat. No.: B156748

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Introduction

(+)-Lupanine is a tetracyclic quinolizidine alkaloid found in various species of the *Lupinus* genus (lupins). As a prominent member of this class of natural products, the elucidation of its complex structure and the determination of its absolute stereochemistry have been pivotal in the fields of natural product chemistry and stereochemistry. This technical guide provides a comprehensive overview of the key experimental data and methodologies that have been instrumental in establishing the definitive structure and stereochemistry of **(+)-lupanine**.

Structural Elucidation: A Multi-faceted Approach

The determination of the intricate tetracyclic framework of **(+)-lupanine** was achieved through a combination of classical chemical degradation methods and modern spectroscopic techniques.

Spectroscopic Analysis

Spectroscopy provides a non-destructive means to probe the molecular structure of **(+)-lupanine**, revealing key functional groups and the connectivity of its carbon and hydrogen atoms.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy are powerful tools for delineating the carbon-hydrogen framework of **(+)-lupanine**.

Table 1: ^1H NMR Spectroscopic Data for **(+)-Lupanine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H10eq	4.49	dt	13.29, 2.3

Note: The signal for the H10eq proton is particularly deshielded due to the inductive effect of the adjacent nitrogen atom and the anisotropic effect of the carbonyl group, making it a characteristic peak for lupanine identification.[1]

Table 2: ^{13}C NMR Spectroscopic Data for **(+)-Lupanine**

Carbon	Chemical Shift (δ , ppm)
C2	58.6
C3	25.1
C4	20.3
C5	28.1
C6	58.6
C7	48.9
C8	25.1
C9	33.7
C10	48.9
C11	67.8
C12	26.7
C13	25.1
C14	33.7
C15	35.0
C17	52.4
C=O	170.2

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **(+)-lupanine**, which aids in confirming its molecular formula and identifying structural motifs. [2]

Table 3: Key Mass Spectrometry Fragmentation Data for Lupanine

m/z	Interpretation
248	Molecular ion $[M]^+$
247	$[M-H]^+$
151	Fragment resulting from cleavage of C7-C17 and C9-C11 bonds
149	Further fragmentation of the m/z 151 ion
136	Characteristic fragment of the quinolizidine skeleton
98	Piperidine ring fragment

1.1.3. Infrared (IR) Spectroscopy

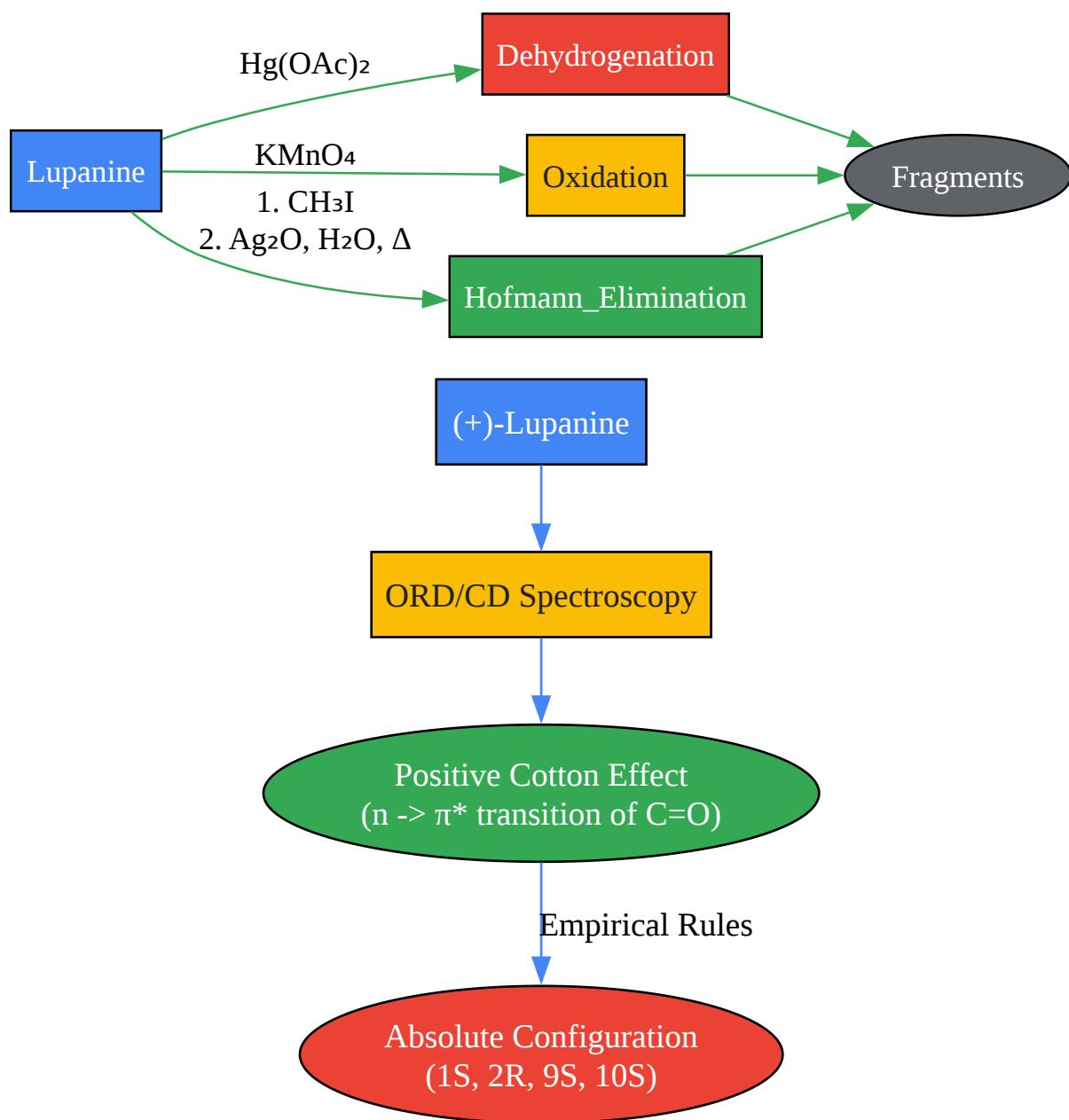
IR spectroscopy is used to identify the functional groups present in **(+)-lupanine**.

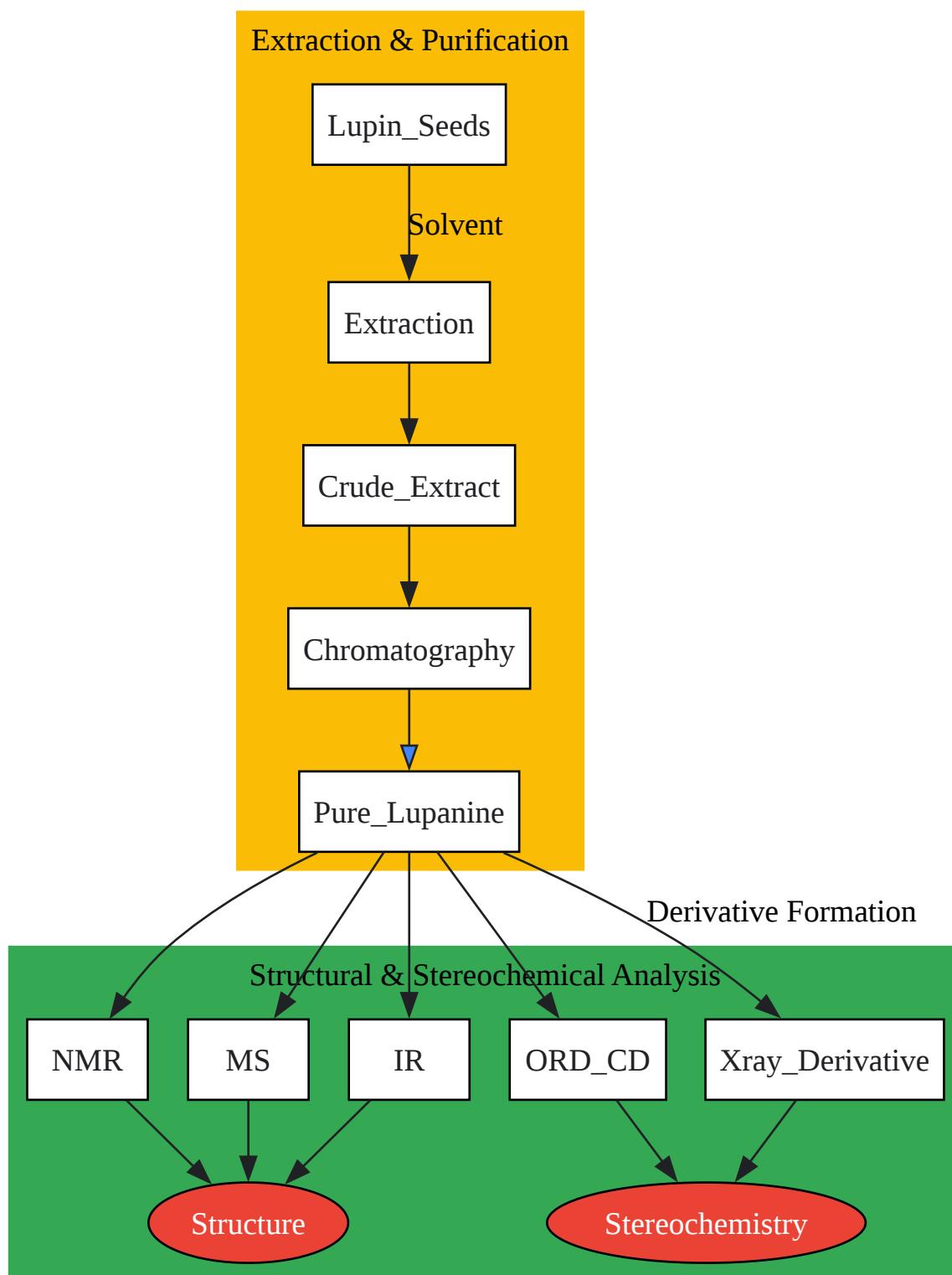
Table 4: Infrared (IR) Absorption Data for Lupanine

Wavenumber (cm^{-1})	Assignment
~2940	C-H stretching (alkane)
~2800	C-H stretching (trans-quinolizidine)
~1625	C=O stretching (amide)

Chemical Degradation

Historically, chemical degradation was a cornerstone in the structure elucidation of alkaloids. For lupanine, these methods were crucial in breaking down the complex tetracyclic system into smaller, identifiable fragments.





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References

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- 2. Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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